5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide
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Overview
Description
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with methyl, oxo, diphenyl, and carbothioamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. The reaction is carried out in an ethanolic solution and refluxed for several hours to yield the desired product . The reaction conditions, such as temperature and duration, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and fluorescent substances.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of epidermal growth factor receptor kinase (EGFR), leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- Thiazolyl-pyrazole derivatives
Comparison
Compared to similar compounds, 5-Methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide exhibits unique properties due to the presence of both diphenyl and carbothioamide groups. These functional groups enhance its biological activity and make it a versatile compound for various applications. The compound’s ability to inhibit EGFR and its potential use in anticancer therapy further distinguish it from other pyrazolidine derivatives .
Properties
CAS No. |
90061-87-3 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methyl-3-oxo-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H17N3OS/c1-13-12-16(21)20(15-10-6-3-7-11-15)19(13)17(22)18-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,22) |
InChI Key |
VDYHFMCUFNUOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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